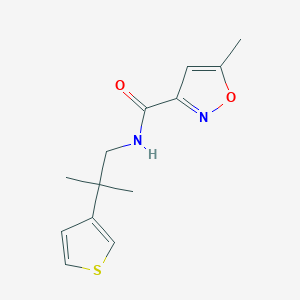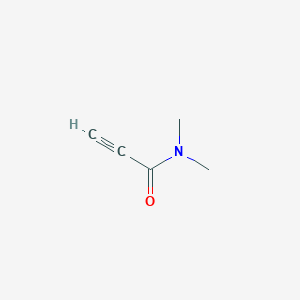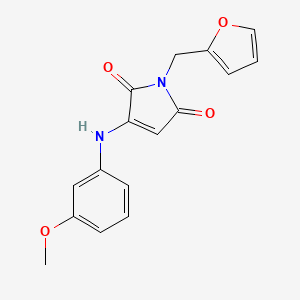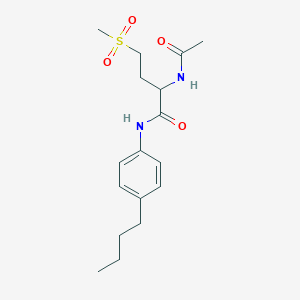
Tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate, also known as TFB-TBOA, is a chemical compound that has been widely used in scientific research to study the function of glutamate transporters in the brain.
Mechanism Of Action
Tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate inhibits glutamate transporters by binding to their substrate-binding site and preventing the uptake of glutamate. This leads to an increase in extracellular glutamate levels and can result in excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
Tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate has been shown to have a range of biochemical and physiological effects in various experimental models. In vitro studies have demonstrated that Tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate can induce neuronal death and impair synaptic plasticity. In vivo studies have shown that Tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate can impair learning and memory and induce seizures.
Advantages And Limitations For Lab Experiments
One advantage of using Tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate in lab experiments is its potency and selectivity for glutamate transporters. This allows for precise manipulation of glutamate levels and the study of their effects on various physiological processes. However, one limitation of using Tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate is its potential for inducing excitotoxicity and neuronal damage, which can complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research on Tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate. One area of interest is the role of glutamate transporters in neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Another area of interest is the development of new drugs that target glutamate transporters and have therapeutic potential for these disorders. Additionally, further research is needed to understand the long-term effects of Tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate on neuronal function and to develop strategies to mitigate its potential for inducing excitotoxicity and neuronal damage.
Synthesis Methods
Tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate can be synthesized through a series of chemical reactions involving tert-butyl 2-oxo-4-fluoropyrrolidine-1-carboxylate and thiosemicarbazide. The reaction is carried out in the presence of a catalyst such as triethylamine and yields Tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate as a white solid.
Scientific Research Applications
Tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate has been widely used in scientific research to study the function of glutamate transporters in the brain. Glutamate is the most abundant neurotransmitter in the brain and is involved in many important physiological processes such as learning and memory. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft and maintaining the balance of glutamate in the brain. Tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate is a potent inhibitor of glutamate transporters and can be used to study their function in various experimental models.
properties
IUPAC Name |
tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O2S/c1-10(2,3)15-9(14)13-5-6(11)4-7(13)8(12)16/h6-7H,4-5H2,1-3H3,(H2,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGDUYOUGGQWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=S)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-Chloroacetyl)azetidin-3-yl]-4-methylbenzenesulfonamide](/img/structure/B2906760.png)



![methyl 6-chloro-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2906766.png)




![3-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2906773.png)
![Methyl 3,4-diethoxy-5-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamido)benzoate](/img/structure/B2906776.png)
![N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2906779.png)
![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 3-fluoro-1,4a,6a-trimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B2906780.png)
